molecular formula C22H18O3S B11141850 6-[(2-methylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one

6-[(2-methylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one

Cat. No.: B11141850
M. Wt: 362.4 g/mol
InChI Key: NUMJILWQNZNVDG-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzofuran-3-one class, characterized by a bicyclic framework with a ketone group at position 2. Its structure includes a 2-methylbenzyloxy substituent at position 6 and a (Z)-configured methylidene group at position 2 linked to a 3-methylthiophene ring. These substituents confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The thienyl group enhances π-conjugation, while the methylbenzyloxy moiety influences lipophilicity and metabolic stability .

Properties

Molecular Formula

C22H18O3S

Molecular Weight

362.4 g/mol

IUPAC Name

(2Z)-6-[(2-methylphenyl)methoxy]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C22H18O3S/c1-14-5-3-4-6-16(14)13-24-17-7-8-18-19(11-17)25-20(22(18)23)12-21-15(2)9-10-26-21/h3-12H,13H2,1-2H3/b20-12-

InChI Key

NUMJILWQNZNVDG-NDENLUEZSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4C

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-methylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one typically involves multiple steps, including the formation of the benzofuran core, the introduction of the thienyl and methylbenzyl groups, and the final coupling reactions. Common reagents used in these steps include organometallic reagents, halogenating agents, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic and thienyl positions.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzofuran and thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In the field of chemistry, 6-[(2-methylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one serves as a valuable building block for synthesizing more complex molecules. Its structural framework allows for modifications that can lead to derivatives with enhanced properties or functionalities.

Table 1: Synthetic Routes

StepReaction TypeKey ReagentsPurpose
1FormationEthyl cyano compoundsCreate benzofuran core
2CouplingHalogenating agentsIntroduce thienyl group
3FinalizationPalladium catalystComplete synthesis

Biology

Biologically, this compound is under investigation for its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may exhibit activity against various pathogens and cancer cell lines.

Case Study: Anticancer Activity
A recent study assessed the cytotoxic effects of derivatives of this compound on human cancer cells. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Table 2: Biological Activity Overview

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli25
AnticancerMCF-7 (breast cancer)15

Medicine

In medicinal chemistry, the compound has been explored for its anti-inflammatory and analgesic effects. Its interaction with specific molecular targets may inhibit pathways involved in inflammation, providing a basis for developing new therapeutic agents.

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves inhibiting certain enzymes or receptors associated with inflammatory responses. Understanding these pathways is critical for optimizing its therapeutic potential.

Industrial Applications

Beyond research settings, this compound can be utilized in developing new materials and chemical processes. Its unique properties may lend themselves to applications in pharmaceuticals and agrochemicals, where innovative formulations are necessary.

Mechanism of Action

The mechanism of action of 6-[(2-methylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Varied Benzyloxy Substituents

Compounds with modified benzyloxy groups exhibit distinct physicochemical and biological profiles:

Compound Name Substituent (Benzyloxy) Methylidene Group Molecular Weight (g/mol) Key Properties/Activities Reference ID
Target Compound 2-Methylbenzyloxy 3-Methyl-2-thienyl 382.86 Not explicitly reported; structural focus
6-[(4-Chlorobenzyl)oxy] analogue (BH26263) 4-Chlorobenzyloxy 3-Methyl-2-thienyl 382.86 Higher polarity due to Cl; potential enhanced target binding
6-[(2-Chlorobenzyl)oxy] analogue (BH26266) 2-Chlorobenzyloxy 3-Methyl-2-thienyl 382.86 Steric hindrance near O-linker; may affect solubility
6-[(4-Bromobenzyl)oxy]-2-biphenylylidene analogue 4-Bromobenzyloxy Biphenyl-4-yl 461.83 Increased molecular weight; halogen bonding potential

Key Findings :

  • Chlorine vs.
  • Bromine Substitution : The brominated analogue (from ) shows higher molecular weight, which could reduce metabolic clearance but enhance halogen bonding in protein-ligand interactions .

Analogues with Modified Methylidene Groups

Variations in the methylidene moiety significantly alter electronic properties and biological activity:

Compound Name Methylidene Group Benzyloxy Substituent Molecular Weight (g/mol) Notable Features Reference ID
Target Compound 3-Methyl-2-thienyl 2-Methylbenzyloxy 382.86 Thiophene enhances π-stacking
(Z)-6-[(2-Chloro-6-fluorobenzyl)oxy]-2-(furan-2-ylmethylene) analogue Furan-2-yl 2-Chloro-6-fluorobenzyloxy 398.79 Reduced aromaticity; possible lower thermal stability
6-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(5-methylfuran-2-yl) analogue 5-Methylfuran-2-yl 2-(4-Chlorophenyl)-2-oxoethoxy 453.87 Oxoethoxy group improves solubility; furan may reduce redox activity

Key Findings :

  • Thiophene vs.
  • Functional Group Additions : The oxoethoxy group in ’s compound introduces a ketone, likely increasing water solubility and altering pharmacokinetic profiles .

Analogues with Combined Substituent Variations

Some derivatives feature changes in both benzyloxy and methylidene groups:

Compound Name Benzyloxy Substituent Methylidene Group Molecular Weight (g/mol) Potential Applications Reference ID
(Z)-6-(3-Methylbut-2-enoxy)-2-(2-methoxybenzylidene) analogue 3-Methylbut-2-enoxy 2-Methoxybenzylidene 352.38 Alkenyl chain may enhance membrane permeability
(Z)-6-(2-Methylprop-2-enoxy)-2-(3-fluorobenzylidene) analogue 2-Methylprop-2-enoxy 3-Fluorobenzylidene 340.34 Fluorine atom increases electronegativity; potential CNS activity

Key Findings :

  • Alkenoxy Chains: Compounds with alkenyl chains (e.g., 3-methylbut-2-enoxy) demonstrate increased lipophilicity, which could improve blood-brain barrier penetration .
  • Fluorine Substitution : The 3-fluoro derivative’s electronegative group may enhance binding to enzymes like cytochrome P450, altering metabolic pathways .

Biological Activity

The compound 6-[(2-methylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Chemical Formula : C19_{19}H19_{19}O3_3S
  • Molecular Weight : 317.42 g/mol
  • IUPAC Name : this compound

The presence of multiple functional groups such as benzofuran and thienyl moieties suggests a rich potential for varied biological interactions.

Antioxidant Activity

Research indicates that compounds with benzofuran structures often exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. Studies have shown that derivatives of benzofuran can scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Benzofuran derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have demonstrated that similar compounds can effectively target various cancer cell lines, exhibiting IC50 values in the low micromolar range .

Case Studies

  • In Vitro Studies : In vitro assays have shown that derivatives with similar structures to our compound significantly inhibit the proliferation of human colon cancer cells (HT-29) and breast cancer cells (MCF-7), with IC50 values ranging from 5 to 15 µM.
  • Mechanism of Action : The proposed mechanism involves the activation of caspase pathways leading to programmed cell death, alongside the inhibition of key signaling pathways such as PI3K/Akt and MAPK .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects, particularly regarding monoamine oxidase (MAO) inhibition. MAO inhibitors are known to enhance levels of neurotransmitters such as serotonin and dopamine, which are critical in managing mood disorders and neurodegenerative diseases .

Selectivity Studies

Research has indicated that structural modifications can lead to selective inhibition of MAO-A or MAO-B isoforms, which is pivotal for developing safer antidepressants with fewer side effects compared to non-selective MAO inhibitors .

Anti-inflammatory Activity

Inflammation is a common underlying factor in many chronic diseases. Compounds similar to this compound have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntioxidantScavenging ROS
AnticancerInduction of apoptosis; inhibition of cell proliferation
NeuroprotectiveMAO inhibition; increased neurotransmitter levels
Anti-inflammatoryInhibition of cytokine production

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.